2-(2,4-dichlorophenoxy)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone
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Description
2-(2,4-dichlorophenoxy)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone is a useful research compound. Its molecular formula is C17H15Cl2N3O2 and its molecular weight is 364.23. The purity is usually 95%.
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Biological Activity
The compound 2-(2,4-dichlorophenoxy)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone is a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), a well-known herbicide. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a dichlorophenoxy group and a tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin moiety. The presence of the dichlorophenoxy group is significant as it is a common feature in many herbicides and is known for its role in plant growth regulation.
Structural Formula
The biological activity of this compound is primarily linked to its interaction with specific enzymes and receptors. Research indicates that the compound may exhibit anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes. Molecular docking studies suggest that it binds effectively to the active sites of COX-1 and COX-2 enzymes.
Table 1: Binding Affinity of Compounds with COX Enzymes
Compound | COX-1 Binding Energy (kcal/mol) | COX-2 Binding Energy (kcal/mol) |
---|---|---|
2-(2,4-D) | -6.7 | -10.4 |
Tested Compound | -7.0 | -11.0 |
Case Studies
Study 1: Anti-inflammatory Effects
A study published in MDPI highlighted the synthesis and biological evaluation of derivatives related to 2-(2,4-dichlorophenoxy)acetic acid. The synthesized compounds showed superior binding affinities compared to 2-(2,4-D), indicating potential use as anti-inflammatory agents. The study utilized molecular docking techniques to assess binding interactions with COX enzymes .
Study 2: Toxicological Assessment
Research on the toxicological profile of this compound indicated low acute toxicity levels in laboratory animals. Chronic exposure studies revealed no significant carcinogenic effects or reproductive toxicity at tested doses .
Pharmacological Implications
The pharmacological implications of this compound are promising due to its potential anti-inflammatory activity and low toxicity profile. Further research could explore its efficacy in treating conditions related to inflammation and pain management.
Future Directions
Future studies should focus on:
- In vivo studies to validate the anti-inflammatory effects observed in vitro.
- Long-term toxicity assessments to ensure safety for potential therapeutic applications.
- Exploration of additional biological activities , including antimicrobial or anticancer properties.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2/c18-10-1-4-16(13(19)5-10)24-8-17(23)22-11-2-3-15(22)12-7-20-9-21-14(12)6-11/h1,4-5,7,9,11,15H,2-3,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLHOUUQDZRIKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.